![molecular formula C19H20N2O3 B3943830 [6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YL](2-FURYL)METHANONE](/img/structure/B3943830.png)
[6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YL](2-FURYL)METHANONE
Overview
Description
6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the furan and phenyl groups. Common reagents used in these reactions include aldehydes, hydrazines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Flubendiamide: A phthalic acid diamide used as an insecticide.
Uniqueness
What sets 6,6-DIMETHYL-3-PHENYL-3A,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOL-2(3H)-YLMETHANONE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)11-15-14(12-24-19)17(13-7-4-3-5-8-13)21(20-15)18(22)16-9-6-10-23-16/h3-10,14,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWQEOGWPADSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B3943751.png)
![3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride](/img/structure/B3943756.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 1,2-dihydroacenaphthylene-5-carboxylate](/img/structure/B3943761.png)
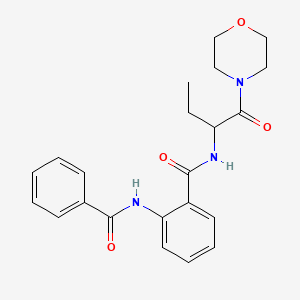
![3-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1H-indole;oxalic acid](/img/structure/B3943798.png)
![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)
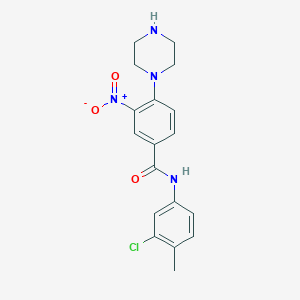
![4-chloro-2-{1-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3943820.png)
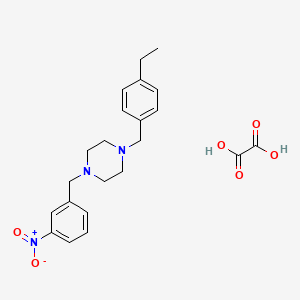
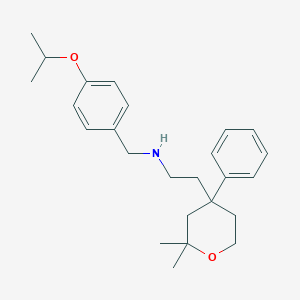
![N-[(1-phenylcyclopentyl)methyl]-2-piperidin-1-ylpropanamide;hydrochloride](/img/structure/B3943838.png)
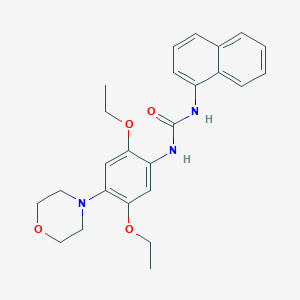
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B3943851.png)
